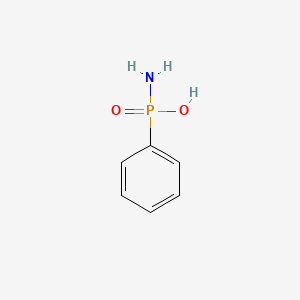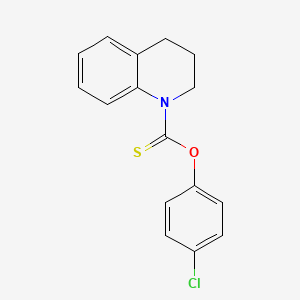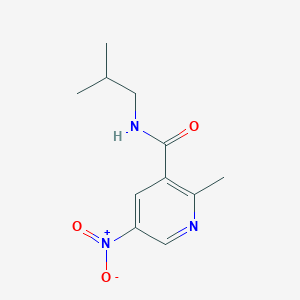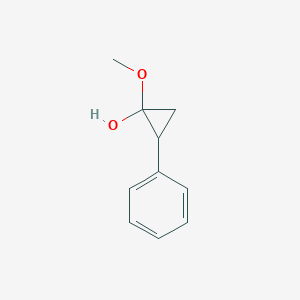![molecular formula C13H19NO3S B14610584 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol CAS No. 59830-40-9](/img/structure/B14610584.png)
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a dimethylamino group, a benzene ring, a sulfonyl group, and a butenol structure, making it a versatile molecule in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol typically involves multiple steps, starting with the preparation of the benzene ring substituted with a dimethylamino group. This is followed by the introduction of the sulfonyl group and the formation of the butenol structure. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylformamide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can modulate various biochemical pathways and molecular targets, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Known for its use as a chromophoric labeling reagent.
4-Bromobenzenesulfonyl chloride: Used in the synthesis of nucleotides and protection of amines.
Uniqueness
4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in both research and industrial applications, offering advantages over similar compounds in terms of its specific reactivity and functionalization potential.
Eigenschaften
CAS-Nummer |
59830-40-9 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11(8-9-15)10-18(16,17)13-6-4-12(5-7-13)14(2)3/h4-8,15H,9-10H2,1-3H3 |
InChI-Schlüssel |
BNZVRVUJLVMUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)










